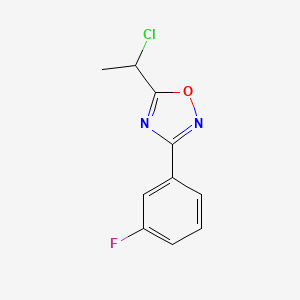

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring and the oxadiazole ring contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1,2,4-oxadiazole with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Synthetic Routes for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example:

-

Amidoxime Intermediate Route : Amidoximes react with esters or acyl chlorides in the presence of alkaline agents (e.g., NaOEt) to form 1,2,4-oxadiazoles .

-

Chloroethyl Substituent : The 1-chloroethyl group at position 5 may originate from alkylation of a precursor oxadiazole using chloroethyl halides .

Example Reaction Pathway :

1-Chloroethyl Group (Position 5)

-

Nucleophilic Substitution : The chlorine atom is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) .

-

Example: Reaction with piperidine yields secondary amine derivatives.

-

-

Elimination Reactions : Under basic conditions, dehydrohalogenation may form a vinyl substituent .

3-Fluorophenyl Group (Position 3)

-

Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature directs substituents to meta/para positions.

1,2,4-Oxadiazole Ring

-

Acid/Base Stability : The ring is stable under mild acidic/basic conditions but may hydrolyze in strong acids (e.g., HCl) to form hydrazides .

-

Reduction : Catalytic hydrogenation (H/Pd-C) can cleave the ring to yield diamines .

Side-Chain Modifications

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KCO, DMF, 80°C | 5-(1-Aminoethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole |

| Oxidation | KMnO, HO, 25°C | 5-(1-Chloroacetyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole |

Ring-Opening Reactions

-

Acidic Hydrolysis :

\text{1,2,4-Oxadiazole} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Hydrazide + Carboxylic Acid}

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is , with a molecular weight of approximately 232.64 g/mol. The compound features a distinctive oxadiazole ring, which is known for its diverse pharmacological activities. The presence of the chloroethyl and fluorophenyl groups enhances the compound's reactivity and biological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

- Case Study : A study evaluated several oxadiazole derivatives against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines. Among them, certain derivatives showed IC50 values indicating potent anticancer activity. Modifications to the oxadiazole structure, such as adding electron-withdrawing groups, were found to enhance biological activity significantly .

| Compound | Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| Compound A | WiDr | 4.5 | High |

| Compound B | MCF-7 | 0.48 | Very High |

| Compound C | HCT-116 | 0.19 | Very High |

Anti-inflammatory Properties

Oxadiazoles have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents.

- Research Findings : In comparative studies against standard anti-inflammatory drugs like ibuprofen, certain oxadiazole derivatives demonstrated superior efficacy in reducing inflammation markers in vitro . This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases.

Antibacterial Activity

The antibacterial properties of oxadiazoles are another area of interest. Research has shown that derivatives of this compound exhibit activity against various bacterial strains.

- Case Study : A series of synthesized N-substituted acetamide derivatives containing the oxadiazole nucleus were screened for antibacterial activity against pathogens such as Escherichia coli and Salmonella typhi. Results indicated that these compounds possess notable antibacterial effects, suggesting potential applications in treating bacterial infections .

Synthesis and Development

The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring structure. Recent advancements in synthetic methodologies have improved yields and purity levels of these compounds, facilitating their use in research and development .

Mecanismo De Acción

The mechanism of action of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

- 5-(1-Chloroethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

- 5-(1-Bromoethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the chloro and fluoro substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Actividad Biológica

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClFN2O

- Molecular Weight : 222.64 g/mol

- CAS Number : 12189044

The biological activity of oxadiazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The presence of the oxadiazole ring enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | SNB-75 (CNS cancer) | 0.420 | 95.70% |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 (breast cancer) | 0.420 | 98.74% |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | PC-3 (prostate cancer) | 0.421 | 95.37% |

These compounds have shown high potency in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against bacterial and fungal pathogens:

- Antibacterial : Compounds have been reported to inhibit growth of Mycobacterium bovis and other pathogenic bacteria.

- Antifungal : Certain derivatives have shown effectiveness against fungal strains by disrupting cell wall synthesis.

A study highlighted the potential of oxadiazoles to act synergistically with existing antibiotics to enhance efficacy against resistant strains .

Anti-inflammatory and Analgesic Effects

Compounds containing the oxadiazole moiety have demonstrated anti-inflammatory and analgesic properties in preclinical models. This activity is believed to be mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

- Anticancer Efficacy : A study investigated a series of oxadiazole derivatives for their anticancer effects on a panel of human cancer cell lines. The most potent compounds displayed IC50 values in the low micromolar range and significant inhibition rates across multiple cancer types .

- Antimicrobial Screening : Another research effort focused on the synthesis and testing of new oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds showed promising results in both active and dormant states of the bacteria .

Propiedades

IUPAC Name |

5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSQJTJXBJYAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.